2-(4-Bromo-2-chloro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
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Overview
Description
2-(4-Bromo-2-chloro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of multiple halogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-chloro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multiple steps, starting from simpler aromatic compounds. One common approach is the halogenation of phenol derivatives, followed by nucleophilic substitution reactions to introduce the desired functional groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and substitution reactions, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-chloro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in simpler derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and various organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives.
Scientific Research Applications
2-(4-Bromo-2-chloro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(4-Bromo-2-chloro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: A simpler compound with fewer halogen atoms.
2-Chloro-4-bromophenol: Another related compound with a different arrangement of halogen atoms.
Uniqueness
2-(4-Bromo-2-chloro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is unique due to its combination of multiple halogen atoms and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired.
Properties
Molecular Formula |
C13H5BrClF5O |
---|---|
Molecular Weight |
387.52 g/mol |
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H5BrClF5O/c14-7-1-2-11(8(15)5-7)21-12-9(16)3-6(4-10(12)17)13(18,19)20/h1-5H |
InChI Key |
NWDBPQBSERITHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OC2=C(C=C(C=C2F)C(F)(F)F)F |
Origin of Product |
United States |
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